![molecular formula C16H24N4O5 B15214297 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate CAS No. 81532-73-2](/img/structure/B15214297.png)
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a cyclopenta[d]pyrimidine core, making it a valuable candidate for various pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate typically involves the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the cyclopenta[d]pyrimidine core. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.
Isopropoxy Group Addition: The isopropoxy group is added through an alkylation reaction, typically using isopropyl halides in the presence of a base.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyclopenta[d]pyrimidine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alkyl halides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydro derivatives of the cyclopenta[d]pyrimidine core.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and receptor interactions.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
作用機序
The mechanism of action of 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperazine Derivatives: Various piperazine derivatives are known for their wide range of biological activities.
Uniqueness
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate stands out due to its unique combination of a piperazine ring and a cyclopenta[d]pyrimidine core, which imparts distinct pharmacological properties. This structural uniqueness makes it a valuable compound for further research and development.
特性
CAS番号 |
81532-73-2 |
|---|---|
分子式 |
C16H24N4O5 |
分子量 |
352.39 g/mol |
IUPAC名 |
oxalic acid;2-piperazin-1-yl-4-propan-2-yloxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C14H22N4O.C2H2O4/c1-10(2)19-13-11-4-3-5-12(11)16-14(17-13)18-8-6-15-7-9-18;3-1(4)2(5)6/h10,15H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
GDXZWQHANJFEKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC(=NC2=C1CCC2)N3CCNCC3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


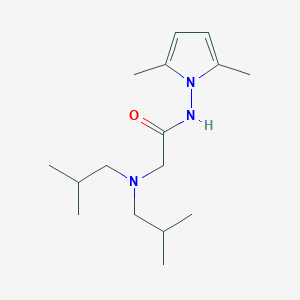
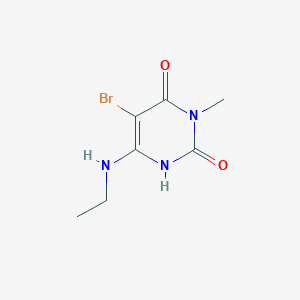
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)
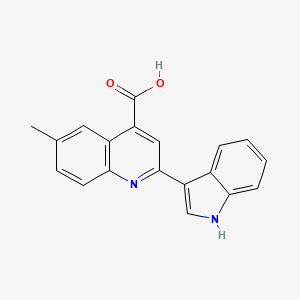
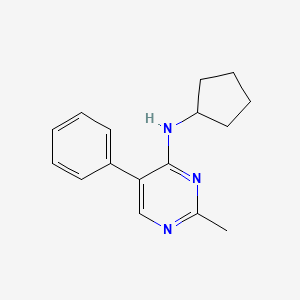
![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)

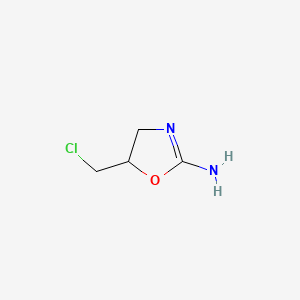


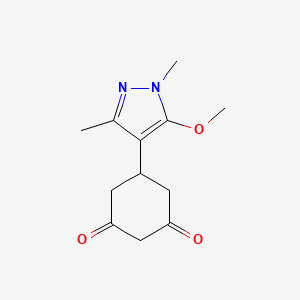

![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
